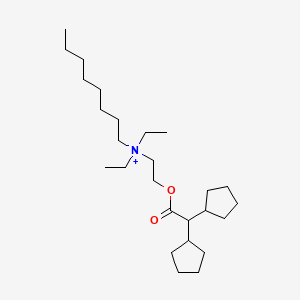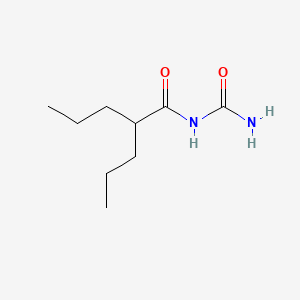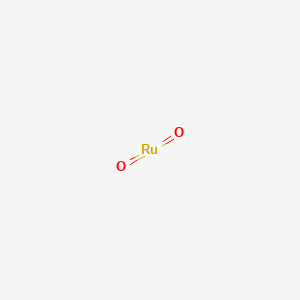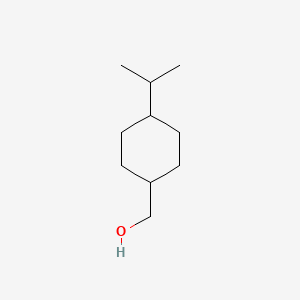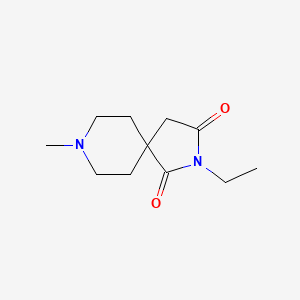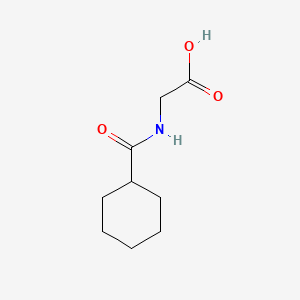
Hexahydrohippurate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Hexahydrohippuric acid has several scientific research applications, including:
Chemistry: It is used as a model compound in studying amide bond formation and hydrolysis.
Biology: Its role as a metabolite in microbial metabolism makes it a subject of interest in microbiome studies.
Medicine: Due to its antibacterial properties, it is explored for potential therapeutic applications.
Industry: It can be used in the development of antibacterial agents and as a precursor in organic synthesis
Safety and Hazards
The safety data sheet advises to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, all sources of ignition should be removed, and personnel should be evacuated to safe areas .
Mécanisme D'action
Target of Action
Hexahydrohippurate, also known as Cyclohexanoylglycine, is a type of N-acylglycine
Mode of Action
It’s suggested that this compound and similar compounds may arise via glycine conjugation of active intermediates in the aromatization process .
Biochemical Pathways
This compound is involved in the metabolism of cyclohexanecarboxylate in rats. It’s excreted in the urine as hippurate, this compound, 3,4,5,6-tetrahydrohippurate, and benzoyl and cyclohexylcarbonyl beta-glucuronides . The pattern of metabolism is dose-dependent, with a progressive increase in the conversion into hippurate occurring with decreasing dose .
Analyse Biochimique
Biochemical Properties
Hexahydrohippurate plays a significant role in biochemical reactions, particularly in the metabolism of cyclohexanecarboxylate. It is formed through the glycine conjugation of active intermediates in the aromatization process of cyclohexanecarboxylate. This compound interacts with several enzymes, including those involved in the glycine conjugation pathway. The formation of this compound is dependent on microbial metabolism, indicating its interaction with microbial enzymes and proteins .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect the immune response in animals. Elevated levels of this compound in non-vaccinated animals have been associated with increased oxidative stress and reactive oxygen scavenging, indicating its role in modulating immune responses . Additionally, this compound may impact cellular metabolism by influencing the levels of metabolites involved in energy production and detoxification processes.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through glycine conjugation. This process is facilitated by enzymes that catalyze the conjugation of glycine with cyclohexanecarboxylate intermediates. This compound may also interact with other biomolecules, such as proteins and enzymes, to modulate their activity. For example, this compound has been shown to influence the activity of enzymes involved in oxidative stress responses, thereby affecting cellular redox balance .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under various conditions, but its long-term effects on cellular function may vary. For instance, prolonged exposure to this compound may lead to alterations in cellular metabolism and gene expression, potentially impacting cell viability and function . Additionally, the degradation of this compound over time may influence its efficacy and biological activity in experimental settings.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, this compound may exhibit beneficial effects, such as modulating immune responses and reducing oxidative stress. At higher doses, this compound may induce toxic or adverse effects, including cellular damage and metabolic disturbances . Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific dosage levels.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the benzoate-hippurate pathway. This pathway involves the conjugation of benzoate with glycine to form hippurate, which can then be further metabolized to this compound. Enzymes such as glycine N-acyltransferase play a crucial role in this process. This compound may also influence metabolic flux and metabolite levels, particularly in pathways related to energy production and detoxification .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes. The distribution of this compound within tissues can affect its localization and accumulation, influencing its biological activity. For example, this compound may accumulate in specific tissues where it exerts its effects on cellular metabolism and immune responses .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound may be directed to specific compartments or organelles within the cell, where it can interact with enzymes and other biomolecules. This localization can impact the compound’s activity and function, as it may modulate metabolic processes and cellular responses in distinct subcellular environments .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : L'acide hexahydrohippurique peut être synthétisé par réaction de l'acide cyclohexanecarboxylique avec le glycinamide. La réaction implique généralement l'utilisation d'un agent de couplage tel que la dicyclohexylcarbodiimide (DCC) pour faciliter la formation de la liaison amide entre l'acide carboxylique et le groupe amine du glycinamide .
Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques pour l'acide hexahydrohippurique ne soient pas bien documentées, le processus de synthèse peut être mis à l'échelle en utilisant des techniques de synthèse organique standard. Les conditions de réaction, telles que la température et le choix du solvant, peuvent être optimisées pour augmenter le rendement et la pureté.
Analyse Des Réactions Chimiques
Types de réactions : L'acide hexahydrohippurique subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former les acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent le convertir en dérivés d'alcool.
Substitution : Les réactions de substitution nucléophile peuvent introduire différents groupes fonctionnels dans la molécule.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont utilisés.
Substitution : Des réactifs tels que les halogénures d'alkyle ou les chlorures d'acyle peuvent être utilisés en conditions basiques ou acides.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés d'acide cyclohexanecarboxylique, tandis que la réduction peut produire des dérivés de cyclohexanol.
4. Applications de la recherche scientifique
L'acide hexahydrohippurique a plusieurs applications en recherche scientifique, notamment :
Chimie : Il est utilisé comme composé modèle dans l'étude de la formation et de l'hydrolyse des liaisons amides.
Biologie : Son rôle en tant que métabolite dans le métabolisme microbien en fait un sujet d'intérêt dans les études du microbiome.
Médecine : En raison de ses propriétés antibactériennes, il est étudié pour des applications thérapeutiques potentielles.
Industrie : Il peut être utilisé dans le développement d'agents antibactériens et comme précurseur en synthèse organique
5. Mécanisme d'action
L'acide hexahydrohippurique exerce ses effets principalement par son activité antibactérienne. Il perturbe la synthèse de la paroi cellulaire bactérienne en interférant avec les enzymes impliquées dans la formation du peptidoglycane. Cela conduit à l'affaiblissement de la paroi cellulaire bactérienne et à la lyse cellulaire éventuelle . Les cibles moléculaires comprennent des enzymes telles que les transpeptidases et les carboxypeptidases, qui sont essentielles pour l'intégrité de la paroi cellulaire bactérienne.
Comparaison Avec Des Composés Similaires
L'acide hexahydrohippurique est unique en raison de sa structure spécifique et de son origine métabolique. Des composés similaires comprennent :
Acide hippurique : Formé à partir de l'acide benzoïque et de la glycine, c'est un métabolite courant chez l'homme.
Acide méthylhippurique : Dérivé du métabolisme du xylène, il est utilisé comme biomarqueur de l'exposition au xylène.
Acide cyclohexanecarboxylique : Précurseur de la synthèse de l'acide hexahydrohippurique, il partage des similitudes structurelles mais ne possède pas la partie glycinamide
Ces composés partagent certaines caractéristiques structurelles mais diffèrent par leurs voies métaboliques et leurs applications spécifiques, soulignant l'unicité de l'acide hexahydrohippurique.
Propriétés
IUPAC Name |
2-(cyclohexanecarbonylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c11-8(12)6-10-9(13)7-4-2-1-3-5-7/h7H,1-6H2,(H,10,13)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXXNENGCGLRSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80186093 | |
| Record name | Hexahydrohippurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80186093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32377-88-1 | |
| Record name | Hexahydrohippurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032377881 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexahydrohippurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80186093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HEXAHYDROHIPPURIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QEB8PUK0Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the origin of hexahydrohippurate in herbivores?
A1: Research suggests two potential pathways for this compound production in herbivores like sheep:
Q2: Does the amount of this compound produced vary depending on factors like diet or health status?
A: While the provided research doesn't directly address dietary influences on this compound levels, it highlights that the metabolic pathways involved are influenced by microbial activity [, ]. Dietary changes impacting the rumen microbiome could potentially alter this compound production.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



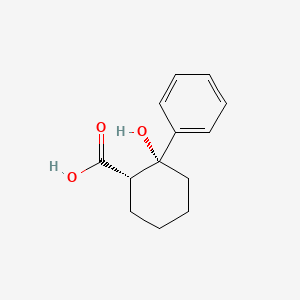
![4-Thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylicacid,6-[(1R)-1-hydroxyethyl]-7-oxo-3-[[(1R,3S)-tetrahydro-1-oxido-3-thienyl]thio]-,(5R,6S)-](/img/structure/B1199095.png)
